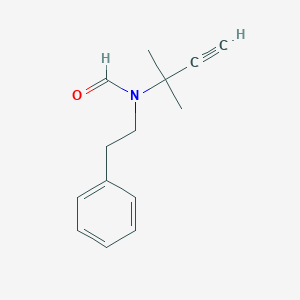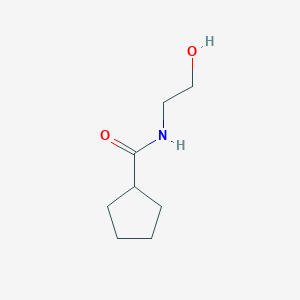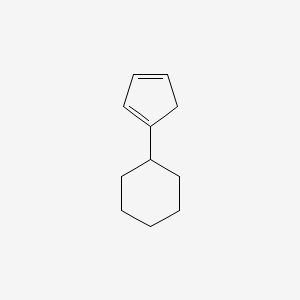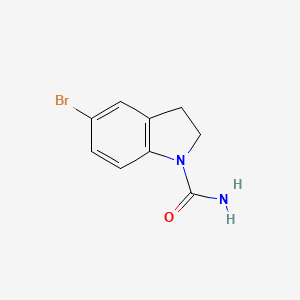
4-Methyl-2-(methylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-methyl-2-(methylthio)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and industrial processes. The compound features a quinoline core with a methyl group at the 4-position and a methylthio group at the 2-position. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-methyl-2-(methylthio)- typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.
Industrial Production Methods
Industrial production of Quinoline, 4-methyl-2-(methylthio)- often employs catalytic processes to enhance yield and efficiency. Transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. These methods provide a scalable and cost-effective approach to producing the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4-methyl-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Quinoline, 4-methyl-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 4-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Methylquinoline: Lacks the methylthio group at the 2-position.
2-Methylthioquinoline: Lacks the methyl group at the 4-position.
Uniqueness
Quinoline, 4-methyl-2-(methylthio)- is unique due to the presence of both the methyl and methylthio groups, which impart distinct chemical properties and reactivity. This dual substitution enhances its potential for various applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
52323-12-3 |
|---|---|
Fórmula molecular |
C11H11NS |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
4-methyl-2-methylsulfanylquinoline |
InChI |
InChI=1S/C11H11NS/c1-8-7-11(13-2)12-10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
Clave InChI |
RLDHSIBDENAWCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


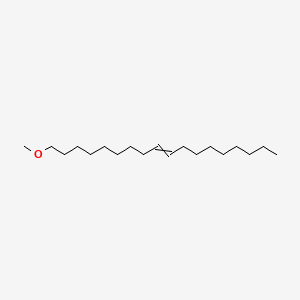
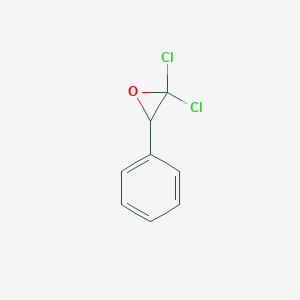

![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)

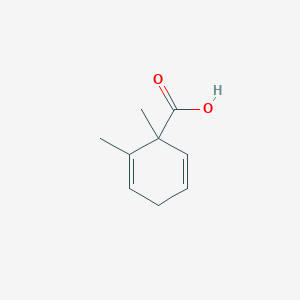
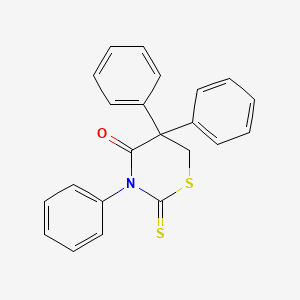
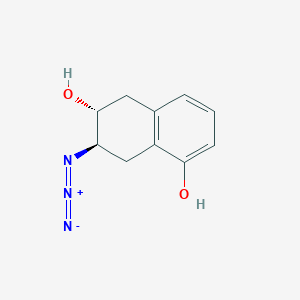

![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
